Trimethylphenylammonium bromide

Catalog No.
S581018
CAS No.
16056-11-4
M.F
C9H14BrN
M. Wt
216.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphenylammonium bromide

CAS Number

16056-11-4

Product Name

Trimethylphenylammonium bromide

IUPAC Name

trimethyl(phenyl)azanium;bromide

Molecular Formula

C9H14BrN

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

TMAPBr is a quaternary ammonium salt, meaning the nitrogen atom carries a positive charge balanced by a bromide (Br-) anion. It is synthesized from trimethylamine and bromobenzene []. TMAPBr is valuable in research due to its well-defined structure and positive charge, which allows it to interact with various negatively charged molecules.


Molecular Structure Analysis

The TMAPBr molecule consists of a trimethyl ammonium cation ((CH3)3N+) attached to a phenyl group (C6H5) through a carbon-nitrogen bond. The bromide anion is ionically bonded to the positively charged nitrogen. This structure gives TMAPBr amphiphilic properties, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The trimethyl group is hydrophobic, while the positively charged ammonium and the phenyl group can interact with water [].


Chemical Reactions Analysis

Synthesis: TMAPBr is commonly synthesized by reacting trimethylamine with bromobenzene in the presence of a base catalyst [].

(CH3)3N + C6H5Br -> (CH3)3N(C6H5)Br


Physical And Chemical Properties Analysis

  • Appearance: White to almost white powder or crystals [].
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes upon heating [].
  • Solubility: Highly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

The mechanism of action of TMAPBr depends on the specific application. Here are two examples:

  • Proteomics research: TMAPBr can interact with proteins due to its positive charge. This allows it to be used in protein extraction protocols and mass spectrometry analysis []. The exact mechanism may involve disrupting protein-protein interactions or altering protein conformation.
  • Ferroelectric materials: Recent research suggests TMAPBr exhibits ferroelectric properties at low temperatures []. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an applied electric field. The mechanism behind TMAPBr's ferroelectricity is still under investigation.

Phase Transfer Catalyst:

  • Trimethylphenylammonium bromide acts as a phase transfer catalyst, facilitating reactions between immiscible liquids. For example, it can help transfer an organic reactant dissolved in an organic solvent to an aqueous solution where an inorganic reactant resides. This enables reactions that wouldn't be possible otherwise due to the immiscibility of the phases. [Source: American Chemical Society ]

Organic Synthesis:

  • This compound serves as a reagent in various organic synthesis reactions. Its positively charged nature allows it to interact with negatively charged species, influencing reaction mechanisms and promoting the formation of desired products. [Source: Sigma-Aldrich ]

Other Research Applications:

  • Trimethylphenylammonium bromide finds use in other research areas, including:
    • Surfactant studies: Investigating its behavior as a surface-active agent, affecting the properties of interfaces between liquids and solids. [Source: PubChem ]
    • Corrosion inhibition: Exploring its potential to slow down the corrosion of metals in specific environments. [Source: ScienceDirect ]

Important Note:

  • It's crucial to remember that Trimethylphenylammonium bromide is for research purposes only and should not be used for any other applications without proper training and safety protocols.

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

16056-11-4

Wikipedia

Phenyltrimethylammonium bromide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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